Guanosine-2'-monophosphate

Description

Contextualization within Nucleotide Biochemistry and RNA Structure

Nucleotides are the monomeric units of nucleic acids, the molecules that carry genetic information. Guanosine (B1672433) monophosphate (GMP), in its various isomeric forms, is a key nucleotide. wikipedia.orgbiologyonline.comcymitquimica.comyoutube.com Specifically, Guanosine-5'-monophosphate serves as a primary building block for ribonucleic acid (RNA), a vital molecule involved in the coding, decoding, regulation, and expression of genes. wikipedia.orgbiologyonline.comyoutube.com The structure of GMP, with its guanine (B1146940) base, ribose sugar, and phosphate (B84403) group, allows it to form phosphodiester bonds, creating the backbone of the RNA polymer. cymitquimica.com Beyond its structural role, GMP is integral to cellular metabolism and signaling pathways. cymitquimica.com It can be further phosphorylated to form guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP), which are essential for energy transfer and various metabolic processes. cymitquimica.com

Positional Isomerism and Biological Relevance of Guanosine Monophosphates (e.g., 2'-GMP, 3'-GMP, 5'-GMP)

The position of the phosphate group on the ribose sugar of guanosine gives rise to different isomers, each with distinct biological relevance. The three main positional isomers are Guanosine-2'-monophosphate (2'-GMP), Guanosine-3'-monophosphate (3'-GMP), and Guanosine-5'-monophosphate (5'-GMP).

Guanosine-5'-monophosphate (5'-GMP): This is the most well-known isomer and is a fundamental building block of RNA. wikipedia.org It is synthesized de novo in the body and plays a central role in various metabolic pathways. wikipedia.orgbiologyonline.com 5'-GMP is a precursor for the synthesis of GTP, a critical molecule for cellular energy and signaling. cymitquimica.com It also functions as a flavor enhancer in the food industry. wikipedia.org

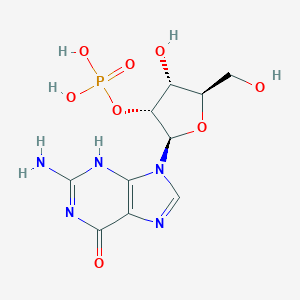

This compound (2'-GMP): 2'-GMP is a purine (B94841) ribonucleoside 2'-monophosphate where the phosphate group is attached to the 2' position of the ribose sugar. nih.gov It is known to be an inhibitor of ribonuclease T1, an enzyme that cleaves RNA. nih.gov Research has shown that 2'-GMP, along with its 3' isomer, is a product of RNA degradation. nih.gov These non-canonical monophosphates are then metabolized to guanosine, which has neuroprotective and cell-protective roles. nih.gov

Guanosine-3'-monophosphate (3'-GMP): Similar to 2'-GMP, 3'-GMP is a ribonucleoside 3'-phosphate. drugbank.com It is also a product of RNA breakdown. nih.gov Studies have indicated that both 2'-GMP and 3'-GMP can be metabolized to guanosine, highlighting a salvage pathway for purine nucleosides. nih.gov

| Isomer | Phosphate Position | Key Biological Roles |

|---|---|---|

| Guanosine-5'-monophosphate (5'-GMP) | 5' carbon of ribose | Monomer for RNA synthesis, precursor for GTP, cellular metabolism, flavor enhancer. |

| This compound (2'-GMP) | 2' carbon of ribose | Product of RNA degradation, inhibitor of Ribonuclease T1, precursor for guanosine. |

| Guanosine-3'-monophosphate (3'-GMP) | 3' carbon of ribose | Product of RNA degradation, precursor for guanosine. |

Overview of this compound Derivatives (e.g., 2',3'-cyclic Guanosine Monophosphate)

A significant derivative of guanosine monophosphate is the cyclic form. While 3',5'-cyclic GMP (cGMP) is a well-studied second messenger, another important derivative is 2',3'-cyclic Guanosine Monophosphate (2',3'-cGMP) . This molecule is formed as an intermediate during the cleavage of RNA by certain ribonucleases. researchgate.net The enzyme binase, for instance, cleaves RNA and produces 2',3'-cGMP as an intermediate before its slower hydrolysis to 3'-GMP. researchgate.net

Recent research has highlighted the existence and biological roles of these non-canonical 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs) in both eukaryotes and prokaryotes. nih.govresearchgate.net In mammals, tissue injury can lead to RNA degradation and the production of 2',3'-cNMPs. nih.gov While the specific functions of 2',3'-cGMP are still being fully elucidated, it is known to be part of a pathway that leads to the production of guanosine, a nucleoside with protective effects on cells and organs. nih.gov In bacteria, 2',3'-cNMPs are produced in response to cellular stress and can influence phenotypes such as biofilm formation. researchgate.netpsu.edu

Another related and important cyclic dinucleotide is cyclic guanosine monophosphate–adenosine (B11128) monophosphate (cGAMP) . In mammalian cells, cGAMP is synthesized by the enzyme cGAS in response to the presence of cytosolic DNA, which can be a sign of infection or cellular damage. wikipedia.org This molecule, specifically 2'3'-cGAMP, acts as a crucial second messenger in the innate immune system, activating the STING pathway to induce a type I interferon response. wikipedia.org

Historical Trajectories in Guanosine Monophosphate Research

The journey to understand guanosine monophosphates and their roles began with the broader exploration of nucleic acids. Following the discovery of cyclic AMP (cAMP), researchers began to investigate the existence of other cyclic nucleotides. nih.gov Synthetic cGMP was first created in 1960, and its enzymatic degradation was demonstrated shortly after. nih.gov However, for many years, the biological functions of cGMP remained largely unknown, with research focusing more heavily on cAMP. wikipedia.org

A significant turning point in cGMP research occurred in the 1980s with two key discoveries: the identification of atrial natriuretic peptide (ANP) as a stimulator of cGMP synthesis and the discovery that nitric oxide (NO) activates soluble guanylyl cyclase to produce cGMP, which mediates vasodilation. wikipedia.org These findings firmly established cGMP as a critical second messenger in cellular signaling. wikipedia.orgpressbooks.pub

In parallel, the development of purine analogues for therapeutic purposes also contributed to the understanding of guanosine monophosphate metabolism. For instance, the synthesis of azathioprine (B366305) in 1957 as a masked form of 6-mercaptopurine (B1684380) provided a tool to study purine metabolic pathways. wikipedia.org Azathioprine is converted in the body to thioguanylic acid, which mimics guanylic acid and disrupts DNA and RNA synthesis, highlighting the critical role of guanosine monophosphate in cellular replication. wikipedia.org

The more recent discovery of 2',3'-cyclic nucleotides, including 2',3'-cGMP, in biological systems in 2009 has opened new avenues of research into the diverse roles of guanosine monophosphate derivatives in cellular stress responses and signaling. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |

| Record name | 2′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-2'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Reactive Red 31 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 165 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Direct Blue 244 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 108 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 31 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 55 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Blue 70 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 2'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biosynthesis of Guanosine Monophosphate Species

De Novo Purine (B94841) Biosynthesis Leading to Guanosine (B1672433) Monophosphate Production

The de novo synthesis of purine nucleotides is an energy-intensive process that constructs the purine ring structure from various small molecules. videohighlight.comnews-medical.net This pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), which serves as a crucial branch point for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). news-medical.netontosight.aifrontiersin.org

The synthesis of GMP from IMP involves a two-step enzymatic process:

Oxidation of IMP to Xanthosine (B1684192) Monophosphate (XMP): The first step is catalyzed by the enzyme inosine monophosphate dehydrogenase (IMPDH). This reaction involves the oxidation of IMP to XMP. wikipedia.orgwikipedia.org

Amination of XMP to GMP: The second and final step is the conversion of XMP to GMP, a reaction catalyzed by GMP synthetase (GMPS). wikipedia.orgontosight.ai This enzyme utilizes the amide group from glutamine and requires energy in the form of ATP to attach an amino group to the C2 position of the xanthine (B1682287) base within XMP, thereby forming guanine (B1146940) and consequently GMP. videohighlight.comwikipedia.org

The de novo pathway is tightly regulated to meet the cell's demand for purine nucleotides. ontosight.ai This regulation is critical as imbalances in nucleotide pools can have significant physiological consequences. ontosight.ai In vertebrates, the enzymes involved in this pathway can assemble into a multi-enzyme complex known as the purinosome, which is thought to enhance the efficiency of the pathway by channeling intermediates between enzymes. nih.gov

Salvage Pathways for Guanosine and its Monophosphates

In addition to de novo synthesis, cells utilize salvage pathways to recycle purine bases and nucleosides from the breakdown of nucleic acids. frontiersin.orgfiveable.me These pathways are less energy-demanding than de novo synthesis and are crucial for maintaining nucleotide pools, especially in tissues with high rates of nucleic acid turnover. fiveable.me

The key enzymes involved in the guanine and guanosine salvage pathway are:

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme is central to the purine salvage pathway. fiveable.menih.gov It catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the free purine base guanine, directly forming guanosine monophosphate (GMP). fiveable.menih.gov This reaction efficiently recycles guanine back into the nucleotide pool. ontosight.ai

Guanosine Kinase: This enzyme facilitates the phosphorylation of the nucleoside guanosine to GMP, using ATP as the phosphate (B84403) donor. ontosight.aifiveable.me

Defects in the salvage pathways can lead to serious metabolic disorders. For instance, a deficiency in HGPRT is the cause of Lesch-Nyhan syndrome, a genetic disorder characterized by the overproduction of uric acid and severe neurological problems. ontosight.ai

Catabolism and Interconversion Dynamics of Guanosine Phosphates

The cellular pool of guanosine phosphates is in a constant state of flux, with continuous processes of breakdown (catabolism) and interconversion between different phosphorylation states. These dynamic processes are essential for maintaining nucleotide homeostasis and responding to the cell's metabolic needs.

Enzymatic Hydrolysis of Ribonucleic Acids Yielding 2'- and 3'-Monophosphates

The breakdown of ribonucleic acids (RNA) by various ribonucleases can yield nucleoside 2'-monophosphates and 3'-monophosphates, including 2'-GMP and 3'-GMP. The initial products of some RNA cleavage reactions are 2',3'-cyclic monophosphates. nih.govnih.gov These cyclic intermediates can then be hydrolyzed to either 2'- or 3'-monophosphates. For example, enzymes like RNA cyclase can convert 3'-phosphate termini of RNA chains into 2',3'-cyclic phosphates. nih.gov Other enzymes, such as certain 2',3'-cyclic phosphodiesterases (CPDases), can then hydrolyze the 2',3'-cyclic phosphodiester bond to produce a 2'-phosphomonoester. nih.govwikipedia.org This process is a part of RNA repair and processing pathways. nih.gov

Guanosine Monophosphate Reductase (GMPR) Activity in Converting Guanosine Monophosphate to Inosine Monophosphate

Guanosine monophosphate reductase (GMPR) is a key enzyme that catalyzes the irreversible, NADPH-dependent reductive deamination of GMP to inosine monophosphate (IMP). wikipedia.orgsinobiological.com This reaction is significant as it provides a route for converting guanosine nucleotides back to inosine nucleotides, which can then be used for the synthesis of adenosine nucleotides, thus helping to balance the intracellular pools of adenine (B156593) and guanine nucleotides. wikipedia.orgsinobiological.com The activity of GMPR is regulated by various factors, including the availability of its substrate, GMP, and allosteric effectors. nih.gov For instance, it is activated by GTP and inhibited by xanthosine 5'-monophosphate (XMP). wikipedia.org Phosphorylation of GMPR has also been shown to be critical for its enzymatic activity. nih.govduke.edu

Guanylate Kinase-Mediated Phosphorylation of Guanosine Monophosphate to Guanosine Diphosphate (B83284)

Guanylate kinase (GK or GUK1) is an essential enzyme that catalyzes the phosphorylation of GMP to guanosine diphosphate (GDP), using ATP as the phosphate donor. ontosight.aiprospecbio.comuniprot.org This is a crucial step in the synthesis of guanosine triphosphate (GTP), as GDP is the direct precursor for GTP. ontosight.ainih.gov The reaction is reversible, allowing the enzyme to also catalyze the conversion of GDP back to GMP. ontosight.ai Guanylate kinase plays a vital role in recycling GMP and, indirectly, cyclic GMP (cGMP). prospecbio.comuniprot.org The enzyme is highly conserved across various organisms, from bacteria to humans, highlighting its fundamental importance in nucleotide metabolism. prospecbio.com

| Enzyme | Function | Pathway |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Catalyzes the oxidation of IMP to XMP. wikipedia.orgwikipedia.org | De Novo Biosynthesis |

| GMP Synthetase (GMPS) | Catalyzes the amination of XMP to GMP. wikipedia.orgontosight.ai | De Novo Biosynthesis |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Converts guanine to GMP. fiveable.menih.gov | Salvage Pathway |

| Guanosine Kinase | Phosphorylates guanosine to GMP. ontosight.aifiveable.me | Salvage Pathway |

| Guanosine Monophosphate Reductase (GMPR) | Converts GMP to IMP. wikipedia.orgsinobiological.com | Catabolism/Interconversion |

| Guanylate Kinase (GK) | Phosphorylates GMP to GDP. ontosight.aiprospecbio.comuniprot.org | Interconversion |

Enzymatic Regulation and Molecular Interactions Involving Guanosine 2 Monophosphate

Ribonuclease Specificity and Guanosine-2'-monophosphate Formation

The formation of 2'-GMP is intrinsically linked to the action of specific ribonucleases (RNases) that cleave RNA molecules. Ribonuclease T1, in particular, demonstrates a high specificity for guanine (B1146940) nucleotides, playing a key role in the processes that can lead to the generation of guanosine (B1672433) monophosphate isomers.

Ribonuclease T1 (RNase T1), an endoribonuclease from Aspergillus oryzae, exhibits a profound specificity for cleaving RNA at the 3'-side of guanosine residues. Its interaction with the inhibitor 2'-guanylic acid (2'-GMP) has been extensively studied to understand this specificity. X-ray diffraction studies of the RNase T1-2'-GMP complex, resolved to a high resolution of 1.9 Å, reveal the precise molecular interactions that govern this recognition. nih.gov

In the enzyme-inhibitor complex, the 2'-GMP molecule is held in a distinct conformation. The guanine base adopts a syn-conformation, and the ribose sugar shows a C2'-endo pucker. nih.gov However, NMR studies of the complex in solution suggest a C3'-endo pucker for the ribose, highlighting potential conformational differences between the crystalline state and the solution phase. researchgate.net The binding of the guanine base is primarily achieved through hydrogen bonding and stacking interactions with amino acid residues in the enzyme's recognition loop, including Asn43, Asn44, and Tyr45, while Glu46 also contributes to specificity. nih.govresearchgate.netresearchgate.net The phosphate (B84403) group of 2'-GMP is anchored within the active site by interactions with the side chains of key catalytic residues: Tyr38, His40, Glu58, Arg77, and His92. nih.govresearchgate.net This network of interactions creates an environment with minimal local mobility, providing a stable framework for catalysis. nih.gov The structural arrangement strongly supports a mechanism where His40 or Glu58 acts as a general base, and His92 serves as a general acid during the cleavage reaction. nih.gov

| Feature | Description | Source(s) |

| Enzyme | Ribonuclease T1 (RNase T1) | nih.gov |

| Inhibitor | 2'-Guanosine Monophosphate (2'-GMP) | nih.gov |

| Resolution | 1.9 Å (X-ray diffraction) | nih.gov |

| 2'-GMP Conformation | syn-conformation (glycosyl torsion angle) | nih.gov |

| Sugar Pucker | C2'-endo (in crystal); C3'-endo (in solution) | nih.govresearchgate.net |

| Base Recognition Residues | Asn43, Asn44, Tyr45, Glu46 | nih.govresearchgate.netresearchgate.net |

| Phosphate Binding Residues | Tyr38, His40, Glu58, Arg77, His92 | nih.govresearchgate.net |

The cleavage of RNA by endoribonucleases like RNase A and RNase T1 is not a single-step hydrolysis but a two-step process involving a cyclic phosphate intermediate. frontiersin.org This mechanism is fundamental to understanding how these enzymes function and how different isomers of mononucleotides can be generated.

The first step is a transesterification reaction. frontiersin.org The 2'-hydroxyl group of the ribose adjacent to the scissile phosphodiester bond acts as a nucleophile, attacking the phosphorus atom. nih.gov This intramolecular attack results in the cleavage of the RNA backbone, producing two fragments: one with a new 5'-hydroxyl (5'-OH) terminus and another with a 2',3'-cyclic phosphodiester at its 3'-terminus. frontiersin.orgnih.gov

The second step involves the hydrolysis of the cyclic intermediate. frontiersin.org A water molecule, activated by an enzyme active site residue, attacks the 2',3'-cyclic phosphate. This reaction opens the cyclic phosphodiester ring, yielding a terminal 3'-phosphate. frontiersin.org It has been noted that the 2',3'-cyclic phosphodiesters are not merely transient intermediates confined to the active site but can be released into the medium as true products of the transesterification reaction. researchgate.net The subsequent hydrolysis to 3'-monophosphates occurs after the initial cleavage and cyclization of all susceptible phosphodiester bonds. researchgate.net This two-step process is a hallmark of a large family of ribonucleases and is crucial for RNA processing and degradation pathways. frontiersin.orgnih.govresearchgate.net

Regulation of Guanosine Monophosphate Reductase (GMPR) Activity

Guanosine monophosphate reductase (GMPR) is a key enzyme in the purine (B94841) salvage pathway, catalyzing the NADPH-dependent, irreversible reductive deamination of guanosine monophosphate (GMP) to inosine (B1671953) monophosphate (IMP). nih.govgenecards.org This reaction diverts guanine nucleotides away from guanosine triphosphate (GTP) synthesis and toward the adenine (B156593) nucleotide pool, thereby regulating the intracellular balance of purines. duke.edu

The activity of GMPR is not static but is subject to post-translational regulation, which provides a rapid mechanism to control nucleotide flux in response to cellular signals. A critical regulatory mechanism is the phosphorylation of the GMPR enzyme. nih.gov Research has identified that the ephrin receptor tyrosine kinase EPHA4 directly phosphorylates GMPR. nih.govresearchgate.net

This phosphorylation event occurs at a specific residue, Tyrosine 267 (Tyr267), and is described as being critical for the catalytic activity of GMPR. nih.govnih.gov The phosphorylation of Tyr267 enhances the enzyme's efficiency in converting GMP to IMP. nih.govresearchgate.net This finding reveals a direct link between a signal transduction pathway (ephrin receptor signaling) and the regulation of nucleotide metabolism, demonstrating that GMPR activity can be dynamically controlled to meet the cell's metabolic needs. nih.gov

The regulation of GMPR activity has significant downstream consequences for cellular signaling and behavior, primarily through its control over the intracellular pool of Guanosine Triphosphate (GTP). nih.govduke.edu By converting GMP to IMP, active GMPR effectively reduces the substrate available for GTP synthesis, leading to a depletion of the intracellular GTP pool. nih.govnih.gov This effect can be localized within the cell; for instance, EPHA4-mediated phosphorylation of GMPR has been shown to decrease GTP pools specifically in cell protrusions. nih.gov

This modulation of GTP availability directly impacts the function of small GTP-binding proteins, known as Rho GTPases, which are critical regulators of the actin cytoskeleton, cell motility, and invasion. duke.edunih.gov The activity of Rho GTPases like RAC1, RHOA, and RHOC is dependent on binding to GTP. nih.gov Increased GMPR activity, by depleting local GTP pools, leads to a decrease in the levels of active, GTP-bound forms of these proteins. nih.govnih.gov For example, the phosphorylation-driven activation of GMPR by EPHA4 results in the suppression of RAC1 activity. nih.govnih.gov This regulatory axis, where GMPR acts as a suppressor of melanoma invasion by down-regulating Rho GTPase activity, establishes a clear link between nucleotide metabolism and the control of cancer cell phenotypes. nih.govresearchgate.net

| Regulatory Event | Enzyme/Protein | Effect | Downstream Consequence | Source(s) |

| Phosphorylation at Tyr267 | GMPR | Increased catalytic activity (GMP -> IMP conversion) | Depletion of intracellular GTP pools | nih.govresearchgate.netnih.gov |

| Increased GMPR Activity | Rho GTPases (RAC1, RHOA, RHOC) | Decreased GTP availability | Reduced levels of active (GTP-bound) Rho GTPases | nih.govduke.edunih.gov |

| Guanosine Addition | N/A | Increased intracellular GTP levels | Increased cancer cell invasion | nih.govresearchgate.net |

Guanylate Cyclase Enzymes in Cyclic Guanosine Monophosphate Synthesis

While GMPR regulates the precursor pool for GTP, Guanylate Cyclase (GC) enzymes act directly on GTP to produce a critical second messenger, 3',5'-cyclic guanosine monophosphate (cGMP). nih.govwikipedia.org This process is a central component of various signal transduction pathways. frontiersin.org Guanylate cyclases catalyze the conversion of GTP into cGMP and pyrophosphate. nih.govwikipedia.org

There are two major classes of guanylate cyclases that are regulated by distinct signals. medchemexpress.com

Soluble Guanylate Cyclase (sGC): This form of the enzyme is found in the cytoplasm and functions as an intracellular receptor for nitric oxide (NO). nih.govfrontiersin.org The binding of NO to a heme prosthetic group on sGC triggers a conformational change that stimulates the synthesis of cGMP. nih.gov This pathway is fundamental for processes such as vasodilation and neurotransmission. nih.govmedchemexpress.com

Particulate Guanylate Cyclase (pGC): These are transmembrane receptors that possess an extracellular ligand-binding domain, a transmembrane domain, and an intracellular catalytic domain. medchemexpress.comresearchgate.net They are activated by the binding of peptide hormones, such as natriuretic peptides (e.g., ANP and BNP), to their extracellular domain. nih.gov This family includes at least seven isoforms (GC-A through GC-G) and is crucial for regulating processes like intestinal fluid homeostasis and blood pressure. nih.govmedchemexpress.comresearchgate.net

The synthesis of cGMP by these enzymes amplifies extracellular and intracellular signals, which are then transmitted downstream to effector proteins, including cGMP-dependent protein kinases and cGMP-gated ion channels, to elicit a physiological response. nih.govfrontiersin.org

Cyclic Nucleotide Phosphodiesterase (PDE) Control over Cyclic Guanosine Monophosphate Levels

The intracellular concentration of cGMP is not only determined by its rate of synthesis but also by its rate of degradation. Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze the 3',5'-cyclic phosphate bond of cyclic nucleotides, converting them into their inactive 5'-monophosphate counterparts. researchgate.netnih.gov By controlling the breakdown of cGMP, PDEs play a critical role in shaping the amplitude, duration, and spatial distribution of cGMP signaling. physiology.org The PDE superfamily is diverse, comprising 11 families (PDE1-PDE11) that exhibit varying selectivities for cAMP and cGMP. researchgate.netresearchgate.net

Several PDE families exhibit high specificity for the hydrolysis of cGMP. brieflands.com These include PDE5, PDE6, and PDE9.

PDE5 is a key enzyme in the regulation of cGMP signaling in various tissues, including the cardiovascular system. sigmaaldrich.combenthamdirect.com It specifically hydrolyzes cGMP and is involved in processes such as smooth muscle relaxation. sigmaaldrich.com The expression of the gene encoding PDE5 is notably abundant in the lungs of perinatal rats, suggesting its involvement in the transition to extrauterine life. nih.gov Selective inhibitors of PDE5 have been developed and are used to enhance cGMP signaling in therapeutic contexts. benthamdirect.comdrugbank.com

PDE6 is primarily found in the photoreceptor cells of the retina and is a crucial component of the visual transduction cascade.

PDE9 is another cGMP-specific PDE that has been identified. brieflands.com Increased expression of cGMP-specific PDE mRNAs has been observed in several types of human carcinomas. brieflands.com

The activity of these cGMP-specific PDEs ensures a rapid termination of the cGMP signal once the initial stimulus is removed, allowing for a precise and dynamic control of downstream physiological responses.

In addition to the cGMP-specific PDEs, several PDE families are capable of hydrolyzing both cAMP and cGMP. brieflands.com These dual-specificity enzymes, which include PDE1, PDE2, PDE3, PDE10, and PDE11, add another layer of complexity to cyclic nucleotide signaling by creating a potential for crosstalk between the cAMP and cGMP pathways. brieflands.comahajournals.org

PDE1 is unique in that its activity is stimulated by Ca²⁺ and calmodulin. ahajournals.org It has a similar affinity for cGMP across its different gene products (PDE1A, PDE1B, PDE1C), but the affinity for cAMP varies. ahajournals.org

PDE2 hydrolyzes both cAMP and cGMP. ahajournals.org Interestingly, the binding of cGMP to regulatory domains on PDE2 can allosterically activate the hydrolysis of cAMP. ahajournals.org

PDE3 is another dual-specificity PDE, and its activity can be competitively inhibited by cGMP. ahajournals.org

The ability of these enzymes to hydrolyze both cyclic nucleotides allows for intricate regulatory interactions. For example, by hydrolyzing cAMP, cGMP can indirectly influence cAMP-mediated signaling pathways through its effects on dual-specificity PDEs. This crosstalk is essential for the integrated regulation of various cellular functions.

Data Tables

Table 1: Overview of Guanylate Cyclases

| Enzyme Type | Activator(s) | Cellular Location | Primary Function |

| Soluble Guanylate Cyclase (sGC) | Nitric Oxide (NO) | Cytosol | Vasodilation, tissue homeostasis |

| Particulate Guanylate Cyclase (pGC) | Natriuretic Peptides (ANP, BNP, CNP) | Cell Membrane | Cardiovascular and renal homeostasis |

Table 2: Key Phosphodiesterase Families in cGMP Regulation

| PDE Family | Substrate Specificity | Key Regulatory Features |

| PDE5 | cGMP-specific | Important in cardiovascular system and smooth muscle. sigmaaldrich.combenthamdirect.com |

| PDE6 | cGMP-specific | Crucial for visual transduction in the retina. |

| PDE9 | cGMP-specific | Implicated in certain carcinomas. brieflands.com |

| PDE1 | Dual (cAMP and cGMP) | Activated by Ca²⁺/calmodulin. ahajournals.org |

| PDE2 | Dual (cAMP and cGMP) | cAMP hydrolysis is allosterically activated by cGMP. ahajournals.org |

| PDE3 | Dual (cAMP and cGMP) | Competitively inhibited by cGMP. ahajournals.org |

Cellular Signaling and Regulatory Roles of Guanosine 2 Monophosphate and Its Derivatives

Guanosine-2',3'-cyclic Monophosphate as a Stress Signaling Molecule

Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP) is a variant of the more commonly known 3',5'-cGMP. While its roles have been historically less understood, recent research has identified it as a significant molecule in cellular stress signaling, particularly in plants.

Role in Plant Stress Responses, including Wounding, Heat, and Darkness

In plants, 2',3'-cGMP has been identified as a key signaling molecule in response to various abiotic stresses. researchgate.net Its concentration has been shown to increase rapidly and significantly under conditions of physical damage, temperature fluctuations, and light deprivation.

Wounding: Mechanical wounding of Arabidopsis thaliana leaves leads to a rapid and significant (approximately 5-fold) increase in the concentration of 2',3'-cGMP compared to control samples. nih.govbohrium.comfrontiersin.org This suggests a direct correlation between physical stress and the upregulation of this cyclic nucleotide. nih.gov The accumulation of 2',3'-cGMP is thought to be a result of RNA degradation triggered by tissue injury. researchgate.netnih.gov

Heat and Darkness: Similar to wounding, exposure to heat and dark conditions also elevates cellular levels of 2',3'-cGMP in plants. researchgate.net This accumulation under diverse stress conditions points to a broader role for 2',3'-cGMP as a general stress signal. Treatment of Arabidopsis with 2',3'-cAMP, a related molecule, was found to upregulate biological processes related to salt stress and defense responses, further indicating the involvement of these cyclic nucleotides in environmental stress signaling. nih.gov

The rapid increase of 2',3'-cGMP in response to these stressors suggests it may be part of an early warning system within the plant, initiating downstream defense and adaptation mechanisms. researchgate.netnih.gov

Association with Stress Granule Formation in Eukaryotic Cells

Stress granules (SGs) are dense, membraneless aggregates of messenger ribonucleoproteins (mRNPs) that form in the cytoplasm of eukaryotic cells in response to environmental stress. nih.govnih.govbiorxiv.org These granules play a protective role by temporarily stalling the translation of non-essential mRNAs, thereby conserving energy and prioritizing the synthesis of stress-response proteins. cellsignal.comstjude.org

The formation of SGs is a highly regulated process involving the aggregation of RNA-binding proteins (RBPs) and untranslated mRNA. nih.govfrontiersin.org While the role of 2',3'-cyclic adenosine (B11128) monophosphate (2',3'-cAMP) in promoting SG formation is more established, 2',3'-cGMP is also implicated, albeit potentially to a lesser extent. nih.gov In plant cells, 2',3'-cAMP is known to bind to certain RBPs, such as Rbp47b, to promote the assembly of SGs. nih.govnih.gov Studies have shown that 2',3'-cGMP binds only weakly to this specific protein, suggesting that while it may participate in SG formation, other molecules like 2',3'-cAMP might be the primary drivers in this context. nih.gov The accumulation of these cyclic nucleotides during stress-induced RNA degradation may trigger the formation of SGs, which serve as centers for processing stress signals. nih.govnih.gov

Cyclic Guanosine (B1672433) Monophosphate (cGMP) as a Canonical Second Messenger

Cyclic guanosine monophosphate (cGMP) is a well-established second messenger in numerous physiological processes across various organisms. wikipedia.org It is synthesized from guanosine triphosphate (GTP) by the enzyme guanylate cyclase. wikipedia.orgnih.gov cGMP exerts its effects by interacting with three main targets: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs). nih.govcusabio.com

Activation of cGMP-Dependent Protein Kinases (PKGs)

A primary mechanism of cGMP signaling is through the activation of cGMP-dependent protein kinases (PKGs), which are serine/threonine-specific kinases. wikipedia.orgphysiology.org PKGs are present in a variety of eukaryotes and in mammals, two main types, PKG-I and PKG-II, have been identified. wikipedia.org

The activation process involves the direct binding of cGMP to the regulatory domain of the PKG enzyme. wikipedia.orgpnas.org This binding induces a conformational change in the kinase, which alleviates the autoinhibition of the catalytic core and allows the enzyme to phosphorylate its specific substrate proteins on serine and threonine residues. nih.govwikipedia.orgpnas.org This phosphorylation cascade alters the function of target proteins, leading to a wide range of cellular responses, including the regulation of smooth muscle relaxation, platelet function, and gene expression. nih.govwikipedia.org

| PKG Activation Step | Description |

| 1. Signal Reception | A signal, such as nitric oxide (NO), stimulates guanylate cyclase to produce cGMP from GTP. cusabio.com |

| 2. cGMP Binding | cGMP molecules bind to the regulatory domains of the PKG enzyme. pnas.org |

| 3. Conformational Change | The binding of cGMP causes a conformational shift in the PKG protein, releasing the inhibition of its catalytic domain. wikipedia.org |

| 4. Substrate Phosphorylation | The now-active PKG catalytic domain phosphorylates target proteins on serine/threonine residues. nih.govnih.gov |

| 5. Cellular Response | Phosphorylation of substrate proteins leads to changes in their activity and results in a specific physiological effect (e.g., muscle relaxation). wikipedia.orgphysiology.org |

This table provides a simplified overview of the cGMP-dependent activation of Protein Kinase G (PKG).

Modulation of cGMP-Gated Ion Channels and Calcium Homeostasis

cGMP plays a critical role in regulating intracellular calcium (Ca2+) levels, in part by directly modulating the activity of cGMP-gated ion channels. nih.govnih.gov These channels, also known as cyclic nucleotide-gated (CNG) channels, are non-selective cation channels that are directly activated by the binding of cyclic nucleotides like cGMP. nih.gov

When cGMP binds to these channels, it causes them to open, allowing the influx of cations such as sodium (Na+) and Ca2+. nih.gov This mechanism is fundamental to processes like phototransduction in the retina. nih.govmdpi.com In rod and cone photoreceptors, light leads to the hydrolysis of cGMP, which causes the closure of cGMP-gated channels. nih.gov This closure reduces the influx of Ca2+, leading to a drop in intracellular Ca2+ concentration, which is a key signal for light adaptation. nih.gov

Furthermore, the cGMP/PKG signaling pathway indirectly influences calcium homeostasis. Activated PKG can phosphorylate several proteins that regulate Ca2+ levels. For instance, in smooth muscle cells, PKG activation leads to a decrease in intracellular Ca2+ concentration by:

Promoting the opening of calcium-activated potassium channels, leading to hyperpolarization and relaxation. wikipedia.org

Activating pumps like the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which sequesters Ca2+ into intracellular stores. nih.gov

Inhibiting the release of Ca2+ from intracellular stores. cusabio.com

This intricate regulation of ion channels and calcium-handling proteins by cGMP is essential for controlling a multitude of cellular functions, from vision to vascular tone. nih.govwikipedia.orgnih.gov

The cGAS-STING Pathway and 2',3'-Cyclic GMP-AMP (2',3'-cGAMP) Signaling

The innate immune system relies on pattern recognition receptors to detect molecular patterns associated with pathogens or cellular damage. nih.gov The cGAS-STING pathway is a critical component of this system that senses the presence of foreign or misplaced DNA in the cell's cytoplasm. wikipedia.org This pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which, upon binding to double-stranded DNA (dsDNA), becomes activated. wikipedia.orgdiabetesjournals.org

Once activated, cGAS catalyzes the synthesis of a noncanonical cyclic dinucleotide, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), from ATP and GTP. nih.govnih.gov This 2',3'-cGAMP molecule acts as a second messenger, diffusing through the cytoplasm to bind to and activate the STING (stimulator of interferon genes) protein, which is located on the membrane of the endoplasmic reticulum. diabetesjournals.orgnih.govelsevierpure.com

The binding of 2',3'-cGAMP induces a conformational change in STING, causing it to translocate from the endoplasmic reticulum to the Golgi apparatus. diabetesjournals.orgmdpi.com During this translocation, STING recruits and activates the kinase TBK1 (TANK-binding kinase 1). wikipedia.orgnih.gov TBK1 then phosphorylates the transcription factor IRF3 (interferon regulatory factor 3). wikipedia.orgnih.gov Phosphorylated IRF3 dimerizes and moves into the nucleus, where it drives the transcription of genes for type I interferons (such as IFN-β) and other inflammatory cytokines. wikipedia.orgmdpi.com This robust immune response helps to clear infections and signal to neighboring cells. diabetesjournals.orgnih.gov

| Component | Function |

| Cytosolic dsDNA | The trigger for the pathway, recognized as a danger signal. wikipedia.org |

| cGAS | A cytosolic DNA sensor that, upon binding DNA, synthesizes 2',3'-cGAMP. nih.govencyclopedia.pub |

| 2',3'-cGAMP | A second messenger that binds to and activates STING. nih.govnih.gov |

| STING | An adaptor protein that, upon activation, initiates a downstream signaling cascade. nih.govwikipedia.org |

| TBK1 | A kinase that is recruited and activated by STING, which then phosphorylates IRF3. nih.gov |

| IRF3 | A transcription factor that, upon phosphorylation, translocates to the nucleus to induce the expression of type I interferons. wikipedia.org |

| Type I Interferons | Cytokines that are produced and secreted to establish an antiviral state and modulate the immune response. wikipedia.orgmdpi.com |

This table outlines the key components and their roles in the cGAS-STING signaling pathway.

Cytosolic DNA Sensing and Activation of cGAMP Synthase (cGAS)

The innate immune system's first line of defense relies on pattern recognition receptors (PRRs) to identify pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). nih.gov Cytosolic double-stranded DNA (dsDNA) is a significant PAMP and DAMP, as DNA is typically confined to the nucleus and mitochondria in healthy cells. wikipedia.org Its presence in the cytoplasm signals infection by DNA viruses, retroviruses, or intracellular bacteria, as well as cellular stress and damage. wikipedia.orgnih.gov

The primary sensor for cytosolic dsDNA is the enzyme cyclic GMP-AMP synthase (cGAS). wikipedia.orgencyclopedia.pub cGAS belongs to the nucleotidyltransferase family and is ubiquitously expressed. wikipedia.org In its inactive state, cGAS resides in the cytoplasm. Upon encountering and binding to dsDNA, cGAS undergoes significant conformational changes that lead to its activation. frontiersin.orgnih.gov The binding is sequence-independent and involves positively charged amino acids on the cGAS surface interacting with the negatively charged phosphate (B84403) backbone of the DNA. wikipedia.orgnih.gov

This DNA binding triggers the dimerization of cGAS molecules, which unmasks the enzyme's catalytic pocket. wikipedia.orgfrontiersin.org The activated cGAS enzyme then utilizes cytosolic adenosine triphosphate (ATP) and guanosine triphosphate (GTP) as substrates to synthesize the second messenger, 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP). frontiersin.orgnih.govnih.gov This molecule is a critical derivative of both guanosine monophosphate and adenosine monophosphate, featuring a unique phosphodiester linkage between the 2'-hydroxyl group of GMP and the 5'-phosphate of AMP, and a canonical 3'-5' linkage. Kinetic studies have shown that cGAS first produces a linear intermediate, AMP-2'-GTP, before cyclizing it to form 2',3'-cGAMP. nih.gov

| Component | Function in Pathway |

| Cytosolic dsDNA | Damage- or pathogen-associated molecular pattern that serves as the initial trigger. |

| cGAS | Cytosolic DNA sensor that, upon binding DNA, becomes an active enzyme. wikipedia.orgencyclopedia.pub |

| ATP & GTP | Substrates used by activated cGAS to synthesize 2',3'-cGAMP. nih.gov |

| 2',3'-cGAMP | A second messenger that directly activates the STING protein. wikipedia.orgwikipedia.org |

Stimulator of Interferon Genes (STING) Activation and Innate Immune Responses

Once synthesized by cGAS, 2',3'-cGAMP functions as a second messenger, diffusing through the cytoplasm to bind to its direct target: the STING protein. wikipedia.orgwikipedia.org STING (also known as TMEM173, MITA, ERIS, and MPYS) is an adaptor protein that resides on the membrane of the endoplasmic reticulum (ER) as a homodimer. nih.govfrontiersin.org

The binding of 2',3'-cGAMP to the ligand-binding domain of the STING dimer induces a significant conformational change. frontiersin.org This activation event triggers the translocation of the STING protein from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus. frontiersin.orgfrontiersin.orgfrontiersin.org This trafficking is essential for the downstream signaling cascade.

In these post-ER compartments, the activated STING dimer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). frontiersin.orgfrontiersin.orgnih.gov TBK1 then phosphorylates multiple targets, including itself, STING, and the transcription factor interferon regulatory factor 3 (IRF3). wikipedia.orgfrontiersin.org The phosphorylation of IRF3 causes it to dimerize and translocate into the nucleus. frontiersin.orgresearchgate.net Simultaneously, STING activation can also lead to the activation of the NF-κB pathway. frontiersin.org

Within the nucleus, the IRF3 dimer and NF-κB act as master transcription factors, driving the expression of a wide array of genes crucial for the innate immune response. nih.govwikipedia.org A primary outcome is the robust production and secretion of type I interferons (IFN-α and IFN-β). nih.govnih.gov These interferons then act in both an autocrine and paracrine fashion, binding to receptors on infected and neighboring cells to induce an antiviral state, thereby limiting the spread of infection. wikipedia.org The pathway also stimulates the expression of numerous other pro-inflammatory cytokines and chemokines that help recruit other immune cells to the site of infection or damage. frontiersin.orgwikipedia.org

| Step | Key Proteins | Location | Outcome |

| 1. Binding | 2',3'-cGAMP, STING | Endoplasmic Reticulum (ER) | STING activation and conformational change. frontiersin.org |

| 2. Translocation | STING | ER → ERGIC → Golgi | Movement to signaling-competent compartments. frontiersin.orgfrontiersin.org |

| 3. Scaffolding | STING, TBK1 | ERGIC/Golgi | Recruitment and activation of TBK1. nih.gov |

| 4. Phosphorylation | TBK1, IRF3 | Cytoplasm | Phosphorylation and dimerization of IRF3. wikipedia.org |

| 5. Transcription | IRF3, NF-κB | Nucleus | Expression of Type I interferons and pro-inflammatory cytokines. frontiersin.orgwikipedia.org |

Crosstalk with Autophagy and Senescence Pathways

The cGAS-STING signaling pathway is intricately connected with other fundamental cellular processes, notably autophagy and senescence. frontiersin.org This crosstalk provides layers of regulation and connects innate immune sensing to cellular fate decisions.

Crosstalk with Autophagy: Autophagy is a cellular degradation and recycling process that sequesters cytoplasmic contents in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. frontiersin.org The relationship between autophagy and cGAS-STING signaling is bidirectional.

STING-induced Autophagy: Activation of STING at the ERGIC can directly trigger the formation of autophagosomes. frontiersin.orgfrontiersin.org This process appears to be a self-regulating mechanism, as autophagy can target and degrade components of the signaling pathway, including STING itself, to prevent excessive or prolonged inflammation. frontiersin.org

Autophagic Regulation of cGAS-STING: Autophagy can act as a negative regulator of the pathway. Selective autophagy, mediated by receptors like p62/SQSTM1, can target and degrade activated cGAS, thereby dampening the immune response. frontiersin.org Furthermore, autophagy can eliminate the initial trigger—cytosolic DNA—by a process known as micronucleophagy, preventing the pathway from being activated in the first place. tandfonline.com Conversely, in some contexts, autophagy is required for the delivery of viral components to cGAS, suggesting a complex, context-dependent role.

Crosstalk with Senescence: Cellular senescence is a state of irreversible cell cycle arrest often triggered by stressors like DNA damage. tandfonline.com Senescent cells are metabolically active and secrete a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the senescence-associated secretory phenotype (SASP). tandfonline.comnih.gov

The cGAS-STING pathway is a key regulator of the SASP. tandfonline.com Cytosolic chromatin fragments (CCFs), which can accumulate in cells undergoing senescence due to genomic instability or compromised nuclear envelope integrity, can be detected by cGAS. tandfonline.com This activates the STING pathway, leading to the production of SASP factors via IRF3 and NF-κB. tandfonline.com This inflammatory signaling helps orchestrate the immune clearance of senescent cells, a process termed "senescence surveillance." tandfonline.com If the cGAS-STING pathway is impaired, it can inhibit the SASP induced by DNA damage, potentially allowing damaged cells to evade immune clearance. tandfonline.com

| Pathway | Interaction with cGAS-STING | Consequence |

| Autophagy | STING activation can induce autophagy. frontiersin.org | Negative feedback loop; degradation of pathway components. frontiersin.org |

| Autophagy can degrade cytosolic DNA and cGAS. frontiersin.orgtandfonline.com | Prevents or dampens cGAS-STING activation. | |

| Senescence | cGAS senses cytosolic DNA fragments in senescent cells. tandfonline.com | Activation of STING drives the pro-inflammatory SASP. tandfonline.com |

| The STING-driven SASP recruits immune cells. | Promotes the clearance of senescent cells. tandfonline.com |

Biophysical and Structural Characteristics of Guanosine Monophosphate Aggregates

Formation and Structural Polymorphism of G-Quadruplexes

Guanosine-5'-monophosphate (5'-GMP) and other guanosine (B1672433) derivatives self-aggregate in water to form G-quadruplexes. nih.gov This hierarchical assembly process begins with the formation of G-quartets, planar structures comprised of four guanine (B1146940) molecules connected through an extended network of hydrogen bonds. nih.gov These quartets then stack to create four-stranded helical G-quadruplexes. nih.gov Unlike the G-quadruplexes formed by DNA sequences, those formed by GMP lack a covalent backbone, making them a valuable model system for studying the fundamental physicochemical conditions that govern guanosine's supramolecular aggregation. nih.govresearchgate.net

The structure of these G-quadruplexes is not uniform; they exhibit significant polymorphism. nih.govmdpi.com This structural diversity arises from variations in the arrangement of the G-tracts, loop conformations, and the number of stacked G-quartets. nih.gov In DNA, G-quadruplex forming sequences can contain more guanine residues than can be incorporated into the core structure at one time, leading to a variety of possible folded structures. nih.govmdpi.com Similarly, GMP can form different aggregate structures. For instance, at neutral pH, GMP can form columnar aggregates of stacked G-tetrads, while under acidic conditions (pH 5), it can form a continuous helix. nih.govmdpi.com This polymorphism is a key feature of guanine-rich nucleic acid structures and is believed to be linked to their biological functions. nih.govmdpi.com

| Feature | Description |

| Basic Unit | G-quartet: A planar ring of four guanine bases. nih.gov |

| Assembly | G-quartets stack to form a four-stranded helical structure (G-quadruplex). nih.gov |

| Driving Forces | Hoogsteen hydrogen bonding, π-π stacking interactions, and cation coordination. nih.govmdpi.com |

| Polymorphism | Can form various structures, including different helical arrangements and intramolecular or intermolecular assemblies. nih.govnih.govmdpi.com |

Helical Self-Assembly of Guanosine-5'-monophosphate in Aqueous Solutions

The self-assembly of Guanosine-5'-monophosphate (5'-GMP) into helical structures is highly sensitive to pH. Early X-ray fiber diffraction studies revealed that under slightly acidic conditions (e.g., pH 5), 5'-GMP forms a gel through self-assembly into a continuous helical structure. nih.govnih.gov This helix was initially proposed to be left-handed, with 15 nucleotides per 4 turns. nih.govnih.gov However, more recent studies using solid-state NMR and IR spectroscopy have challenged this, suggesting that the helix formed at pH 5 is, in fact, right-handed and contains exclusively C3'-endo sugar puckers. nih.govnih.gov

A key difference between the helical structures formed at pH 5 and pH 8 lies in the role of cations and the nature of the hydrogen bonding. nih.gov At pH 8, the helix is characterized by stacked, disc-like G-quartets with a central channel occupied by Na+ ions that are sandwiched between the quartets. nih.gov In contrast, the helix formed at pH 5 is proposed to be constructed from a "lock-washer-like" G-quartet structure where one side is broken, allowing for a continuous hydrogen-bonded helix. nih.gov Notably, this acidic helix has a central channel that is free of Na+ ions. nih.govnih.gov The driving forces for self-assembly at pH 5 are thought to be hydrogen bonding interactions between the singly charged phosphate (B84403) groups and between the phosphate groups and the guanine base. nih.gov

| pH Condition | Helical Structure Characteristics | Cation Involvement |

| pH 5 (Acidic) | Right-handed continuous helix; "lock-washer-like" G4 motif; exclusive C3'-endo sugar pucker. nih.govnih.gov | Central channel is free of Na+ ions. nih.govnih.gov |

| pH 8 (Neutral) | Right-handed helix; stacked, disc-like G-quartets; alternating C2'-endo and C3'-endo sugar puckers. nih.gov | Central channel is filled with Na+ ions. nih.gov |

Influence of Cations on Guanosine Monophosphate Self-Association and Stability

The formation and stability of G-quadruplexes are critically dependent on the presence of cations. nih.govmdpi.com Monovalent cations are required to promote the stacking of the G-quartets by coordinating with the oxygen atoms in the central cavity between two adjacent tetrads. nih.govmdpi.com For a cation to be effective, it must possess a positive monovalent charge and have an appropriate ionic radius to fit within the G-quadruplex's inner cavity. nih.gov

Different cations exhibit varying abilities to stabilize the G-quadruplex structure. nih.govmdpi.com The stabilizing ability generally follows the order: K+ > Rb+ > Na+ > Cs+ = Li+. mdpi.com The ionic radius and the energy of dehydration are key factors influencing this stabilizing capacity. nih.gov Potassium (K+), a major intracellular ion, is particularly effective at promoting the elongation of G-quadruplexes compared to other cations like sodium (Na+), ammonium (B1175870) (NH4+), and lithium (Li+). nih.govresearchgate.net This has led to the hypothesis that K+ and Na+ (the major extracellular ion) might regulate a switch between linear and G-quadruplex DNA forms in vivo. nih.gov The concentration of both GMP and the excess cations also plays a specific role in controlling the formation and elongation of these supramolecular structures. nih.govresearchgate.net

| Cation | Relative Stabilizing Ability | Key Characteristics |

| Potassium (K+) | Highest | Favors G-quadruplex elongation, resulting in the longest particles in solution. nih.govresearchgate.net |

| Rubidium (Rb+) | High | Effective stabilizer. mdpi.com |

| Sodium (Na+) | Moderate | Stabilizes G-quartets, but to a lesser extent than K+. nih.govmdpi.com |

| Ammonium (NH4+) | Moderate | Stabilizing ability similar to Na+. mdpi.com |

| Cesium (Cs+) | Low | Weak stabilizer. mdpi.com |

| Lithium (Li+) | Lowest | Weak stabilizer; may even destabilize the stacking. nih.govmdpi.com |

Metal Ion Coordination in Guanosine Monophosphate Complexes

Metal ions can coordinate with Guanosine Monophosphate (GMP) at several sites, influencing its structure and stability. The primary coordination sites are the N7 position of the guanine nucleobase and the phosphate group. acs.orgnih.gov In many nucleotide complexes, a metal ion that is primarily bound to the phosphate group can also interact with the N7 of the purine (B94841) base, as these nucleotides predominantly exist in the anti conformation in solution. acs.org This dual interaction leads to the formation of a macrochelate, which results in increased complex stability. acs.org

The specific coordination depends on factors like the metal ion itself and the pH of the solution. For instance, with divalent metal ions like Mg2+, Cu2+, and Zn2+, it has been shown that the phosphate-coordinated metal ion also interacts with the N7 of the nucleobase in dGMP complexes. acs.org The extent of this macrochelate formation varies, being around 41% for Mg(dGMP) and as high as 93% for Cu(dGMP). acs.org Studies with Cadmium (Cd(II)) have shown that slightly acidic pH (pH 6) favors coordination through the oxygen of the phosphate group, while basic pH (pH 8) favors coordination through the nitrogen (N7) of the guanine base. semanticscholar.org Transition metal ions like silver (Ag+) can also induce aggregation of 5'-GMP. nih.govresearchgate.net Ag+ is thought to coordinate with both the N7 and the O6 positions of the guanine base, potentially mediating the formation of a guanine dimer within a larger, base-stacked aggregate. nih.govresearchgate.net Organotin compounds have also been shown to coordinate with the phosphate group of 5'-GMP. nih.gov

| Metal Ion | Primary Coordination Sites | pH Dependence | Structural Outcome |

| Mg2+, Cu2+, Zn2+ | Phosphate group and N7 of guanine. acs.org | Not specified | Formation of stable macrochelates. acs.org |

| Cadmium (Cd(II)) | Phosphate oxygen or Guanine nitrogen. semanticscholar.org | pH 6: Phosphate oxygen; pH 8: Guanine N7. semanticscholar.org | Formation of different supramolecular complexes. semanticscholar.org |

| Silver (Ag+) | Phosphate group, N7, and O6 of guanine. nih.govresearchgate.net | Not specified | Promotes nucleotide stacking and aggregation. nih.govresearchgate.net |

| Organotin (IV) | Phosphate group. nih.gov | Not specified | Polymeric structures with distorted trigonal bipyramidal geometry around tin. nih.gov |

Physiological and Pathological Implications of Guanosine 2 Monophosphate Pathways

Neurological Systems and Neuroprotection Mediated by Guanosine (B1672433) and its Metabolites

Guanosine, a purine (B94841) nucleoside, is recognized for its neuroprotective properties. nih.gov It is released in the brain under normal physiological conditions and in greater amounts during pathological events. mdpi.com Guanosine and its related compounds play a significant role in mitigating neuroinflammation, oxidative stress, and excitotoxicity, while also exerting trophic effects on neuronal and glial cells. nih.gov

Guanosine demonstrates notable neurotrophic effects, influencing the proliferation and differentiation of various neural cell types. Studies have shown that extracellular guanosine stimulates mitosis and the synthesis of trophic factors. researchgate.net It has been reported to induce proliferation and differentiation in hippocampal neurons, glial cells, and pheochromocytoma (PC12) cells. nih.gov These actions are believed to be mediated by the stimulation of astrocytic release of several growth factors, including nerve growth factor (NGF), transforming growth factor-beta (TGF-β), and fibroblast growth factor 2 (FGF-2). nih.gov This stimulation of trophic factor release contributes to neurite arborization and outgrowth, as well as antiapoptotic effects. nih.gov

| Cell Type | Effect | Mediating Factors |

|---|---|---|

| Hippocampal Neurons | Proliferation, Differentiation, Neurite Outgrowth | NGF, TGF-β, FGF-2 |

| Glial Cells | Proliferation, Differentiation | NGF, TGF-β, FGF-2 |

| PC12 Cells | Proliferation, Differentiation | NGF, TGF-β, FGF-2 |

A primary mechanism of guanosine-mediated neuroprotection involves the modulation of the glutamatergic system. nih.gov Excessive glutamate (B1630785) can lead to excitotoxicity, a process implicated in various neuropathologies. mdpi.com Guanosine helps to counteract this by enhancing glutamate uptake and reducing its release. phcogrev.com Specifically, it has been shown to prevent the stimulation of synaptosomal glutamate release and the reduction in astrocytic glutamate uptake caused by excitotoxins. nih.gov This modulation of glutamatergic transmission is a key factor in guanosine's ability to protect against excitotoxicity-induced seizures. nih.gov

The neuroprotective effects of guanosine have positioned it as a potential therapeutic agent for a range of neurological disorders.

Ischemic Stroke: In animal models of ischemic stroke, systemic administration of guanosine has been shown to provide dose-dependent neuroprotection, leading to a reduction in neurological deficits and infarct volume. nih.gov Its therapeutic potential has also been observed in response to reperfusion injury. nih.gov

Alzheimer's Disease: Guanosine has shown protective effects against toxicity induced by amyloid-β peptide, a hallmark of Alzheimer's disease. nih.gov In rodent models, guanosine treatment has been found to prevent behavioral and neurochemical alterations, including spatial memory impairment and oxidative stress. nih.gov

Parkinson's Disease: Guanosine has demonstrated neuroprotective effects in both in vitro and in vivo models of Parkinson's disease. nih.gov This is attributed to its ability to counteract cellular events characteristic of the disease, such as excitotoxicity, oxidative stress, and neuroinflammation, which lead to the degeneration of dopaminergic neurons. nih.gov

| Condition | Observed Effects of Guanosine |

|---|---|

| Ischemic Stroke | Reduces neurological deficits and infarct volume. nih.gov |

| Alzheimer's Disease | Protects against amyloid-β induced toxicity and prevents cognitive impairment. nih.govnih.gov |

| Parkinson's Disease | Protects dopaminergic neurons by counteracting excitotoxicity and oxidative stress. nih.gov |

Emerging research suggests that guanosine also possesses antidepressant-like properties. nih.gov The neuroprotective mechanisms of guanosine share similarities with those of antidepressants, including its neurotrophic properties and its ability to modulate glutamatergic transmission. nih.gov Furthermore, guanosine has been shown to induce signaling pathways, such as the PI3K/Akt and MAPKs pathways, which are also implicated in the action of antidepressants. nih.gov In animal models, guanosine has demonstrated antidepressant-like effects. nih.gov

Cardiovascular Physiology and Pathophysiology

In the cardiovascular system, the cyclic guanosine monophosphate (cGMP) pathway plays a pivotal role in regulating a multitude of physiological processes. jacc.org

Cyclic GMP is a critical intracellular second messenger that governs fundamental functions in the myocardium, ranging from acute contraction and relaxation to long-term processes like gene expression and cell growth. jacc.org The cGMP signaling cascade is initiated by two types of guanylyl cyclases (GCs): soluble guanylyl cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylyl cyclase (pGC), which is activated by natriuretic peptides. nih.gov

The effects of cGMP are mediated through several target molecules, primarily cGMP-dependent protein kinases (PKGs). jacc.org In the heart, cGMP signaling has several important functions:

Myocardial Contraction and Relaxation: cGMP contributes to the regulation of cardiac contractility. It has been shown to have a negative inotropic effect, meaning it can decrease the force of myocardial contraction. ahajournals.org It also plays a role in enhancing cardiac relaxation. ahajournals.org

Cardiac Remodeling and Hypertrophy: Chronic elevation of cGMP has been demonstrated to prevent and even reverse cardiac hypertrophy. nih.gov The cGMP pathway inhibits processes that lead to maladaptive remodeling of the heart. ahajournals.org

Cardioprotection: The cGMP pathway is implicated in protecting the heart from injury, particularly from ischemia-reperfusion injury. jacc.org

Dysfunctional cGMP signaling is associated with the pathogenesis of various cardiovascular diseases, including heart failure. ahajournals.org Consequently, modulation of the cGMP pathway is being explored as a therapeutic strategy for conditions such as acute myocardial infarction and cardiac hypertrophy. jacc.org

Implications in Heart Failure and Ischemia-Reperfusion Injury

Cyclic guanosine monophosphate (cGMP) is a critical second messenger molecule involved in various physiological processes, including the regulation of vascular smooth muscle tone and cardiac function. Its pathway is significantly implicated in the pathophysiology of heart failure and ischemia-reperfusion (I/R) injury, which occurs when blood supply is restored to tissue after a period of ischemia, or lack of oxygen.

The nitric oxide-sensitive guanylyl cyclase (NO-GC)/cGMP-dependent signaling pathway is recognized for its protective role against cardiac damage during an acute myocardial infarction. oup.com This pathway's activation leads to the production of cGMP, which mediates vasodilation and has been shown to be essential for the beneficial effects of ischemic postconditioning, a process that protects the heart from I/R injury. oup.commdpi.com Studies in mice with a cardiomyocyte-specific deletion of NO-GC demonstrated the importance of this enzyme within the heart muscle cells for cardioprotective signaling following a heart attack. oup.com